N-[(2-chlorophenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
Description
N-[(2-Chlorophenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a thiazole-based acetamide derivative characterized by a phenylamino-substituted thiazole core and a 2-chlorobenzyl group attached to the acetamide nitrogen. The compound’s structure combines a hydrogen-bonding phenylamino group (for target interaction) and a lipophilic chlorophenylmethyl moiety (for membrane permeability).
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-16-9-5-4-6-13(16)11-20-17(23)10-15-12-24-18(22-15)21-14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOISXZXGTWONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chlorophenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse biological activities. The thiazole ring contributes to the compound’s ability to interact with various biological targets. Its chemical structure can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation in various cell lines.
Key Findings:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant cytotoxicity. For instance, related thiazole compounds have shown IC50 values of and against specific cancer cells .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest, primarily through interactions with Bcl-2 proteins . Molecular dynamics simulations suggest that these compounds interact with target proteins via hydrophobic contacts and hydrogen bonding .
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains.
Research Insights:
- Studies have demonstrated that thiazole derivatives possess significant antibacterial activity comparable to standard antibiotics like norfloxacin .
- Compounds exhibiting electron-withdrawing groups on the phenyl ring showed enhanced antimicrobial activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substitution | Enhances lipophilicity and binding affinity |
| Thiazole Ring | Essential for cytotoxic activity |
| Phenylamine Group | Contributes to interaction with biological targets |
| Acetamide Functionality | Influences solubility and bioavailability |
Case Studies
- Anticonvulsant Activity : In a study involving thiazole derivatives, certain compounds demonstrated significant anticonvulsant properties in animal models. The presence of specific substituents on the thiazole ring was linked to increased efficacy .
- Cytotoxicity in Cancer Models : A series of experiments assessed the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that modifications to the phenyl ring significantly influenced cytotoxic potency .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key structural analogs differ in substituents on the thiazole ring, acetamide nitrogen, or phenyl groups, impacting physicochemical and biological properties.
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations :
- Halogen Effects : Fluorine in increases metabolic stability compared to chlorine, but chlorine in the target compound may improve lipophilicity .
- Hydrogen Bonding: The phenylamino group in the target compound offers hydrogen-bonding capacity, a feature absent in morpholino () or dichlorophenyl () analogs .
Pharmacological and Physicochemical Properties
Table 2: Inferred Property Comparison
Key Findings :
- Lipophilicity: The target compound’s chlorophenylmethyl group likely increases LogP compared to morpholino derivatives (), favoring blood-brain barrier penetration .
- Target Selectivity: Thiazole-acetamides with phenylamino groups (e.g., ) show kinase inhibition, suggesting the target compound may share this activity .
- Crystal Packing : Dihedral angles between aromatic rings (e.g., 61.8° in ) influence molecular conformation and target binding; the target compound’s conformation may differ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
